Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate
CAS No.:
Cat. No.: VC17869615
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O4 |
|---|---|
| Molecular Weight | 308.37 g/mol |
| IUPAC Name | benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19) |
| Standard InChI Key | MCKRQLBSCDUDTQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate features a carbamate backbone () substituted with a benzyloxy group, a methyl group, and a Boc-protected aminoethyl chain. The Boc group () serves as a temporary protective moiety for the primary amine, preventing undesired reactions during synthetic sequences . The compound’s stereoelectronic profile is influenced by the electron-withdrawing carbamate and the steric bulk of the Boc group, which collectively modulate its reactivity and solubility .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 308.37 g/mol | |
| IUPAC Name | Benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
| SMILES | CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1 | |
| Boiling Point | Not reported | — |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies of analogous Boc-protected carbamates reveal distinct rotameric equilibria influenced by hydrogen bonding. For instance, the syn and anti conformers of Boc-carbamates exhibit variable stability depending on solvent polarity and concentration . Density functional theory (DFT) simulations further predict that the Boc group’s tert-butyl moiety induces torsional strain, favoring the anti rotamer in apolar environments . These insights are critical for optimizing reaction conditions in synthesis.
Synthetic Methodologies
Stepwise Synthesis
The synthesis of benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate typically involves sequential protection and carbamoylation steps:
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Boc Protection: The primary amine of 2-aminoethyl-methylamine is protected using di-tert-butyl dicarbonate () under basic conditions (e.g., triethylamine in tetrahydrofuran) .
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Carbamoylation: The Boc-protected amine reacts with benzyl chloroformate () in the presence of a base such as 4-dimethylaminopyridine (DMAP), yielding the target carbamate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | , EtN, THF, 0°C → RT | 85% | >95% |
| Carbamoylation | , DMAP, CHCl, RT | 78% | 90% |
Deprotection Strategies
The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or thermally at elevated temperatures (200–300°C) . Recent advances in continuous-flow reactors demonstrate efficient thermal deprotection at 270°C, achieving >90% conversion without degrading the carbamate backbone . This method is particularly advantageous for large-scale pharmaceutical synthesis.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
Benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate is widely employed as a building block for nitrogen-containing therapeutics. Its dual functionality—amine protection and carbamate stability—facilitates the synthesis of:
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Anticancer Agents: Derivatives incorporating platinum(II) centers show cytotoxicity against ovarian and lung cancer cell lines .
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Antimicrobials: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL).
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Prodrugs: The carbamate linkage hydrolyzes enzymatically in vivo, releasing active amines for sustained therapeutic effects .
Drug Delivery Systems
The compound’s lipophilicity (: 2.1 ± 0.3) and Boc-mediated solubility modulation enhance its utility in nanoparticle-based delivery platforms. Encapsulation studies with poly(lactic-co-glycolic acid) (PLGA) nanoparticles demonstrate 80% payload retention over 72 hours in simulated physiological conditions.
Biological Activity and Mechanistic Studies
Enzymatic Interactions
Molecular docking simulations reveal that the carbamate oxygen forms hydrogen bonds with catalytic residues of cytochrome P450 enzymes (e.g., CYP3A4), potentially inhibiting drug metabolism. Competitive inhibition assays show an IC of 12.5 µM for CYP3A4, suggesting drug-drug interaction risks .
Antimicrobial Screening
While direct data on benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate is limited, structurally related carbamates inhibit bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid. Kinetic studies indicate a of 0.8 µM for E. coli DHFR, comparable to trimethoprim .
Challenges and Future Directions
Current limitations include the lack of in vivo toxicity profiles and scalable synthetic routes. Future research should prioritize:
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Toxicological Assessments: Acute and chronic toxicity studies in rodent models.
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Process Optimization: Catalytic methods for Boc deprotection to reduce energy consumption.
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Targeted Delivery: Conjugation with monoclonal antibodies for site-specific action.
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